Gadolinium triiodide

Description

Properties

CAS No. |

13572-98-0 |

|---|---|

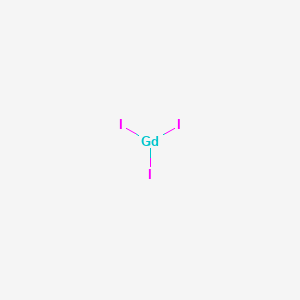

Molecular Formula |

GdI3 |

Molecular Weight |

538.0 g/mol |

IUPAC Name |

gadolinium(3+);triiodide |

InChI |

InChI=1S/Gd.3HI/h;3*1H/q+3;;;/p-3 |

InChI Key |

IZZTUGMCLUGNPM-UHFFFAOYSA-K |

SMILES |

I[Gd](I)I |

Canonical SMILES |

[I-].[I-].[I-].[Gd+3] |

Other CAS No. |

13572-98-0 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Synthesis and Advanced Preparative Methodologies

Anhydrous Synthesis Routes for Gadolinium Triiodide

The preparation of anhydrous this compound is crucial for its subsequent use in moisture-sensitive reactions. Two primary methods are well-established: direct halogenation and dehydration of hydrated forms.

Direct Halogenation Reactions with Elemental Iodine and Gadolinium Metal

A straightforward and common method for synthesizing this compound is the direct reaction of gadolinium metal with elemental iodine. wikipedia.orgacs.org This reaction is typically carried out at elevated temperatures to ensure a complete reaction and the formation of the desired product. wikipedia.org The general stoichiometry for this reaction is:

2 Gd + 3 I₂ → 2 GdI₃ wikipedia.org

Another variation involves the reaction of gadolinium metal with mercury(II) iodide in a vacuum at 500 °C. wikipedia.org This method yields this compound and elemental mercury, which can be removed by distillation. wikipedia.org

2 Gd + 3 HgI₂ → 2 GdI₃ + 3 Hg wikipedia.org

These direct combination methods are effective for producing solvent-free this compound, a critical requirement for many applications in organometallic and materials chemistry. acs.org

Dehydration Techniques for Hydrated Gadolinium Iodides utilizing Ammonium (B1175870) Iodide

This compound can also be prepared by reacting gadolinium(III) oxide with hydroiodic acid, which initially forms a hydrated version of the salt. wikipedia.org To obtain the anhydrous form, a dehydration process is necessary. Heating the hydrated gadolinium iodide with ammonium iodide is an effective technique for removing the water molecules. wikipedia.orgosti.gov The ammonium iodide serves as a dehydrating agent and also prevents the formation of gadolinium oxyiodide (GdOI) at elevated temperatures. wikipedia.orgosti.gov The reaction proceeds as follows:

Gd₂O₃ + 6 HI → 2 GdI₃ + 3 H₂O wikipedia.org

The subsequent dehydration with ammonium iodide is a critical step to yield the pure, anhydrous product.

Solvothermal and Solution-Based Synthesis Approaches

Solution-based methods offer an alternative route to this compound, often resulting in the formation of solvated adducts. These adducts can be useful as they are often more soluble and easier to handle than the anhydrous salt.

Synthesis of Tetrahydrofuran (B95107) (THF) Solvated this compound Adducts (e.g., GdI₃(THF)₃.₅)

The reaction of gadolinium metal powder with elemental iodine in tetrahydrofuran (THF) at room temperature provides a convenient route to this compound THF solvates. researchgate.net This method yields crude products that can be purified to obtain microcrystalline solids of specific stoichiometries, such as GdI₃(THF)₃.₅. researchgate.netmdpi.com The formation of these THF adducts is a well-established method for producing f-block metal iodides. researchgate.net

X-ray crystallography has revealed that for later, smaller lanthanide iodides like GdI₃(THF)₃.₅, the solid-state structure consists of solvent-separated ion pairs: [LnI₂(THF)₅]⁺[LnI₄(THF)₂]⁻. researchgate.net

Methodologies for Controlling Adduct Stoichiometry and Purity via Soxhlet Extraction

Purification of the crude THF adducts is reliably achieved through Soxhlet extraction with THF. researchgate.netnepjol.info This continuous extraction technique allows for the selective dissolution and recrystallization of the desired solvated complex, effectively removing impurities. nepjol.infoepa.gov The process involves placing the crude solid in a thimble and continuously washing it with freshly distilled solvent, ensuring a high degree of purity in the final product. nepjol.infoepa.gov The stoichiometry of the resulting adduct, for instance, LnI₃(THF)₄ or LnI₃(THF)₃.₅, is dependent on the specific lanthanide ion. researchgate.net

Preparation of Related Reduced Gadolinium Iodides and Cluster Compounds

This compound serves as a key starting material for the synthesis of reduced gadolinium iodides and complex cluster compounds. These materials exhibit interesting magnetic and electronic properties.

For example, GdI₃ can be reacted with gadolinium metal and zinc in an argon atmosphere at 850 °C to produce the cluster compound Gd₇I₁₂Zn. wikipedia.org Similarly, reaction with gadolinium, carbon, and gadolinium nitride in a tantalum tube at high temperatures yields the nitrocarbide Gd₄I₆CN. wikipedia.org

Reduced gadolinium halides, such as gadolinium(II) iodide, can be obtained by heating gadolinium(III) halides in the presence of metallic gadolinium within tantalum containers. wikipedia.org Further reduction can lead to the formation of compounds like the sesquichloride Gd₂Cl₃ and even GdCl. wikipedia.org

More complex cluster compounds have also been synthesized. For instance, the reduction of trivalent clusters like (Cpⁱᵖʳ⁵)₃Gd₃H₃I₃ can lead to mixed-valence trinuclear clusters such as (Cpⁱᵖʳ⁵)₃Gd₃H₃I₂. nih.gov These compounds exhibit unique metal-metal bonding and high-spin ground states. nih.gov

Synthesis of Gadolinium(II) Halides from Gadolinium(III) Halides and Metallic Gadolinium

Reduced gadolinium compounds, particularly gadolinium(II) halides, are synthesized through comproportionation reactions involving gadolinium(III) halides and elemental gadolinium. wikipedia.org This solid-state reaction is a key method for obtaining divalent gadolinium species, which are of interest for their unique magnetic and electronic properties. uni-augsburg.de

The synthesis of gadolinium diiodide (GdI₂) is typically achieved by reacting this compound (GdI₃) with metallic gadolinium powder. uni-augsburg.deiastate.edu The reaction is carried out at high temperatures in a sealed, inert container, often a tantalum tube, to prevent oxidation. wikipedia.orguni-augsburg.de

Reaction Details: The general reaction is as follows: 2 GdI₃ + Gd → 3 GdI₂ iastate.edu

This reaction is conducted at temperatures around 1100 K for an extended period, sometimes lasting for weeks, to ensure completion and homogeneity of the product. uni-augsburg.de The resulting gadolinium diiodide is a brass-colored, metallic compound that crystallizes in a two-dimensional hexagonal structure. uni-augsburg.deresearchgate.net Early studies noted that achieving a pure compound can be challenging due to the proximity of eutectic points in the Gd-GdI₃ phase system. researchgate.net

| Reactants | Product | Reaction Type | Conditions |

|---|---|---|---|

| This compound (GdI₃), Metallic Gadolinium (Gd) | Gadolinium Diiodide (GdI₂) | Solid-state comproportionation | Heating at ~1100 K in a sealed tantalum tube uni-augsburg.de |

Formation of Trinuclear Mixed-Valence Gadolinium Clusters with Bridging Ligands

This compound serves as a crucial precursor for the synthesis of complex polynuclear clusters. A notable example is the formation of trinuclear mixed-valence gadolinium clusters, which exhibit interesting metal-metal bonding and magnetic properties. nih.govacs.org These syntheses often involve the reduction of a trivalent gadolinium precursor complex, which itself is derived from GdI₃.

A specific synthetic route involves the creation of a trivalent trinuclear precursor, (CpiPr5)₃Gd₃H₃I₃, which is then chemically reduced to yield the mixed-valence cluster (CpiPr5)₃Gd₃H₃I₂. nih.govacs.orgberkeley.edu The reduction is typically performed using a strong reducing agent like potassium graphite (B72142) (KC₈) in an n-hexane solvent. nih.govacs.org

The resulting mixed-valence cluster, (CpiPr5)₃Gd₃H₃I₂, features a core structure with three gadolinium centers arranged in an equilateral triangle. nih.govberkeley.edu These metal centers are linked by bridging hydride (H⁻) and iodide (I⁻) ligands. nih.govacs.org The structure contains three edge-bridging hydride anions within the plane of the gadolinium triangle and two µ₃-iodide anions located above and below the plane. nih.govberkeley.edu This arrangement facilitates valence delocalization through a three-center, one-electron σ bond, leading to a high-spin ground state. nih.govacs.orgresearchgate.net

| Precursor Complex | Reducing Agent | Product | Key Structural Features |

|---|---|---|---|

| (CpiPr5)₃Gd₃H₃I₃ | Potassium Graphite (KC₈) | (CpiPr5)₃Gd₃H₃I₂ | Equilateral triangle of three Gd centers; Bridging hydride and iodide ligands nih.govberkeley.edu |

Integration of this compound into Composite Materials

This compound and other gadolinium compounds are integrated into various matrices to create functional composite materials. These applications leverage the unique properties of the gadolinium ion, such as its high neutron capture cross-section and its ability to act as a luminescence sensitizer.

Incorporation into Glass Matrices for Radiation Detection Applications

Gadolinium-containing glasses are of significant interest for applications in nuclear radiation detection and medical imaging due to their scintillating properties. researchgate.net Gadolinium halides, including GdI₃, are incorporated into glass networks to enhance their density and luminescence. researchgate.net The high atomic number of gadolinium increases the probability of interaction with high-energy radiation, while the Gd³⁺ ion can efficiently absorb this energy and transfer it to an activator ion, such as cerium (Ce³⁺), to produce visible light (scintillation). researchgate.netcdmf.org.br

The fabrication process involves melting a mixture of raw materials, including the gadolinium halide, glass formers (e.g., SiO₂, B₂O₃), and other modifiers, at high temperatures, typically around 1400°C. nih.gov The melt is then quenched and annealed to form a stable, amorphous glass. nih.gov However, the hygroscopic nature of gadolinium halides and their potential to evaporate at high synthesis temperatures can pose challenges, sometimes leading to the loss of halogen elements from the final glass matrix. researchgate.net Despite this, studies have shown successful incorporation, leading to materials with high light yield and fast scintillation decay times, making them suitable for detecting gamma-rays, neutrons, and alpha particles. researchgate.netnih.gov

| Glass System | Gadolinium Compound | Application | Key Property |

|---|---|---|---|

| SiBNaBaGd–xTb | Gd-based oxyfluoride | X-ray Imaging | High transmittance and bright green light emission |

| Alumina-Silica-Lithium Fluoride | GdBr₃, CeBr₃ | Nuclear Radiation Monitor | Detection of alpha, beta, gamma, and neutron radiation nih.gov |

| NaPO₃–BaF₂–CaF₂-GdF₃ | GdF₃, CeF₃ | Scintillator | Energy transfer from Gd³⁺ to Ce³⁺ cdmf.org.br |

| Fluoroaluminosilicate | Gd³⁺ sensitizer | X-ray Detector | High X-ray attenuation efficiency and integrated XEL intensity rsc.org |

Methodologies for Doping Perovskite Systems with Gadolinium Ions

Gadolinium ions are doped into perovskite-structured materials to modify their structural, electrical, and optical properties for various applications, including solid oxide fuel cells and solar cells. acs.orgresearchgate.netmdpi.com Several synthesis methodologies are employed to incorporate gadolinium into the perovskite lattice.

Solid-State Reaction Method: This is a conventional and straightforward technique used to synthesize gadolinium-doped perovskites like Ca₁₋ₓGdₓZrO₃. acs.org It involves mechanically mixing stoichiometric amounts of precursor powders (e.g., CaCO₃, ZrO₂, and Gd₂O₃) in an agate mortar. acs.org The mixed powder is then pressed into pellets and calcined at high temperatures (e.g., 1473 K for 8 hours) in an air atmosphere to facilitate the solid-state diffusion and formation of the desired perovskite phase. acs.org

Sol-Gel Method: This wet-chemical route offers better control over stoichiometry, purity, and particle size. For the synthesis of Gd- and Tm-doped strontium titanates (Sr₁₋ₐGdₐTi₁₋ₑTmₑO₃), metal precursors like gadolinium nitrate (B79036) hexahydrate (Gd(NO₃)₃·6H₂O) are dissolved in appropriate solvents. orientjchem.org The solution undergoes hydrolysis and polycondensation to form a gel, which is then dried and calcined to yield the final perovskite ceramic powder. orientjchem.org

Polymeric Precursor Method (Pechini): This method is used to obtain nanosized particles with high stoichiometric control, as demonstrated in the synthesis of gadolinium-doped ceria (Ce₀.₈Gd₀.₂O₁.₉). scientific.net It involves chelating metal nitrates with citric acid in the presence of ethylene (B1197577) glycol. Heating this solution produces a polymeric resin, which upon calcination yields a fine ceramic powder with a controlled morphology. scientific.net

| Methodology | Example Perovskite | Precursors | General Process |

|---|---|---|---|

| Solid-State Reaction | Ca₁₋ₓGdₓZrO₃ | CaCO₃, ZrO₂, Gd₂O₃ | Mechanical mixing followed by high-temperature calcination acs.org |

| Sol-Gel Route | Sr₁₋ₐGdₐTi₁₋ₑTmₑO₃ | Gd(NO₃)₃·6H₂O, {Sr(CH₃COO)₂}, etc. | Formation of a gel from liquid precursors, followed by drying and calcination orientjchem.org |

| Polymeric Precursor (Pechini) | Ce₀.₈Gd₀.₂O₁.₉ | Gd(NO₃)₃·6H₂O, Ce(NO₃)₃·6H₂O, citric acid, ethylene glycol | Chelation of metal ions in a polymer resin, followed by calcination scientific.net |

Advanced Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Studies of Gadolinium Triiodide and its Adducts

Single crystal X-ray diffraction is a powerful technique for the precise determination of molecular and crystal structures. Its application to this compound and its solvated forms, known as adducts, has revealed complex and fascinating structural motifs.

A notable example is the tetrahydrofuran (B95107) (THF) solvate of this compound, with the formula GdI₃(THF)₃.₅. rsc.orgalbany.edu X-ray crystallography has shown that this compound crystallizes not as a simple solvated molecule but as a solvent-separated ion pair: [GdI₂(THF)₅]⁺[GdI₄(THF)₂]⁻. rsc.orgalbany.edu This ionic formulation is a consequence of the strong Lewis acidity of the gadolinium(III) ion and its interaction with the THF solvent molecules.

The crystal structure of [GdI₂(THF)₅][GdI₄(THF)₂] has been determined to belong to the monoclinic crystal system, with the space group P2₁/c. rsc.org This specific arrangement highlights how the size of the lanthanide cation influences the resulting solid-state structure. While larger early lanthanides form neutral adducts with THF, the smaller, later lanthanides like gadolinium favor the formation of these ionic pairs. rsc.orgalbany.edu

Table 1: Crystallographic Data for this compound Tetrahydrofuran Solvate

| Parameter | Value |

|---|---|

| Compound | [GdI₂(THF)₅][GdI₄(THF)₂] |

| Formula | C₁₄H₂₈GdI₃O₃.₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from studies on lanthanide triiodide THF solvates. rsc.orgalbany.edu

The ionic structure of the this compound THF solvate presents two distinct coordination environments for the gadolinium centers. rsc.orgalbany.edu

In the cation, [GdI₂(THF)₅]⁺, the gadolinium atom is seven-coordinate. Its coordination geometry is best described as a pentagonal bipyramid . The two iodide ions occupy the axial positions, while the five oxygen atoms from the THF molecules lie in the equatorial plane. rsc.orgalbany.edu

In contrast, the gadolinium atom in the anion, [GdI₄(THF)₂]⁻, is six-coordinate. Here, the four iodide ions and the two oxygen atoms from the THF molecules arrange themselves in an octahedral geometry around the central gadolinium ion. rsc.orgalbany.edu The trivalent gadolinium ion, like other lanthanides, is known to exhibit high coordination numbers, typically ranging from 8 to 10. rsc.org The varied geometries observed in its THF solvate are a testament to the flexibility of its coordination sphere. Other coordination geometries for gadolinium include square antiprism and various capped trigonal prismatic shapes. rsc.orgcore.ac.ukmdpi.com

The solid-state packing of [GdI₂(THF)₅][GdI₄(THF)₂] is dictated by the electrostatic interactions between the cationic and anionic units. The structure consists of discrete [GdI₂(THF)₅]⁺ cations and [GdI₄(THF)₂]⁻ anions. The packing of these ions in the crystal lattice is a key feature of its solid-state chemistry. rsc.orgalbany.edu This arrangement as solvent-separated ion pairs is a recurring structural motif for the THF adducts of smaller lanthanide iodides. rsc.org The packing is influenced by the size and shape of both the complex ions and the associated solvent molecules, which in this case are THF.

Analysis of Coordination Geometries around Gadolinium Centers (e.g., Pentagonal Bipyramidal, Octahedral)

Structural Characteristics of Polyiodide Anions in Related Systems

The triiodide anion is formed by the equilibrium reaction of molecular iodine with an iodide ion: I₂ + I⁻ ⇌ I₃⁻. wikipedia.org In the solid state, the I₃⁻ anion can be either symmetric or asymmetric. wikipedia.org A symmetric triiodide anion is linear with two equal I-I bond lengths. According to VSEPR theory, the central iodine atom has three lone pairs in the equatorial positions of a trigonal bipyramid, with the two terminal iodine atoms in the axial positions, resulting in a linear geometry. wikipedia.org

However, the triiodide anion is highly polarizable, and its symmetry is sensitive to its environment, particularly the nature of the counter-cation and the presence of intermolecular interactions like hydrogen or halogen bonding. rsc.orgcore.ac.ukmdpi.comwikipedia.org In many salts, especially with smaller or more polarizing cations, the triiodide anion becomes asymmetric, with one I-I bond being shorter than the other. wikipedia.orgchemeurope.com This asymmetry can be quite pronounced and is often associated with specific intermolecular interactions where one end of the anion is more strongly engaged in bonding than the other. rsc.orgresearchgate.net For instance, with large, non-polarizing cations like tetramethylammonium (B1211777) ([N(CH₃)₄]⁺), the triiodide anion tends to remain nearly symmetrical. wikipedia.org

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in triiodide salts. core.ac.ukmdpi.com This structural diversity arises from different packing arrangements of the cations and triiodide anions.

Several examples of polymorphism in triiodide salts have been crystallographically characterized. For instance, tetramethylammonium triiodide exhibits at least two polymorphs with different space groups (Pnnm and P2₁/c). core.ac.ukmdpi.com Another well-studied case is methyltriphenylphosphonium (B96628) triiodide, which is known to have at least five different polymorphic forms. rsc.orgcore.ac.ukmdpi.com

The different polymorphs of a given triiodide salt can exhibit variations in the symmetry of the triiodide anion itself. It is not uncommon for one polymorph to contain a symmetric triiodide anion while another polymorph of the same compound features an asymmetric one. core.ac.ukmdpi.com These subtle differences in crystal packing and anion geometry can be influenced by factors such as the temperature of crystallization. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Gadolinium(III) iodide |

| Tetrahydrofuran |

| [GdI₂(THF)₅][GdI₄(THF)₂] |

| Tetramethylammonium triiodide |

Examination of Asymmetry and Symmetry in Triiodide Anions

Structural Analysis of Gadolinium-Iodine Bonding in Complex Architectures

The interaction between gadolinium and iodine is fundamental to understanding the structure of this compound and related complex materials. This analysis extends from direct metal-ligand bonds to more complex metal-metal interactions within cluster compounds.

The gadolinium(III) ion is known for its tendency to form high coordination number complexes, typically with nine-coordinate geometries such as the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP). stanford.edu The free Gd³⁺ ion is toxic, necessitating its chelation by organic ligands to ensure stability for various applications. mdpi.comnih.gov These ligands form high-affinity bonds with the gadolinium ion. nih.gov

In aqueous environments, gadolinium(III)-based chelates approved for medical use are often nine-coordinate complexes, where the ligand occupies eight binding sites and a water molecule fills the ninth. stanford.edu The structure of these complexes can be distorted, sometimes to a degree where they can be described as either TTP or CSAP geometries. stanford.edu

| Complex Type | Bond Type | Average Bond Distance (Å) | Coordination Geometry Feature | Source |

|---|---|---|---|---|

| Tris-Hydroxypyridinone Complex | Gd-O (Ligand) | 2.41(9) | Slightly distorted octahedral with one coordinated water molecule. | mdpi.com |

| Tris-Hydroxypyridinone Complex | Gd-O (Water) | 2.524 | Inner metal coordination with a water molecule. | mdpi.com |

| β-Diketonate Complexes | Gd-O | 2.2353 - 2.317 | Non-planar structure with bidentate-chelate ligand coordination. | chemrxiv.org |

| Acyldihydrazone Complex | Gd-N | 2.62(2) - 2.72(2) | Spacer-armed dinuclear complex. | researchgate.net |

The study of metal-metal bonding in lanthanide compounds has advanced significantly with the synthesis of trinuclear gadolinium clusters. osti.govnih.gov A notable example is the mixed-valence cluster (Cpⁱᵖʳ⁵)₃Gd₃H₃I₂, synthesized through the reduction of its trivalent precursor. nih.govacs.org This compound represents a clear instance of metal-metal bonding in a molecular trilanthanide complex. osti.govnih.gov

Structural analysis reveals an equilateral triangle of three gadolinium centers, with three edge-bridging hydride anions in the plane of the triangle and two μ₃-iodide anions located above and below this plane. acs.orgnih.gov The [Gd₃H₃I₂]³⁺ core exhibits nearly ideal D₃h symmetry, which supports the delocalization of valence electrons across the cluster. acs.orgnih.gov The average oxidation state of gadolinium in this cluster is +2.67. acs.org

The key to its electronic structure is a three-center, one-electron σ bond formed primarily from the Gd 5d_z² orbitals (contributing ~70%), with smaller contributions from iodine 5p and 5d orbitals (~13%) and gadolinium 6p orbitals (~10%). acs.orgnih.gov This direct metal-metal orbital overlap results in strong electron delocalization. nih.gov The mean Gd···Gd distance of 3.586(1) Å is approximately 0.2 Å shorter than in related dilanthanide complexes, further supporting the presence of metal-metal bonding interactions. acs.orgnih.gov This unique bonding arrangement induces strong spin-spin coupling between the σ-bonding electron and the 4f electrons on the gadolinium centers, leading to a high-spin S = 11 ground state. nih.govacs.org

| Parameter | Value/Description | Significance | Source |

|---|---|---|---|

| Compound | (Cpⁱᵖʳ⁵)₃Gd₃H₃I₂ | A mixed-valence trinuclear cluster. | nih.govacs.org |

| Mean Gd···Gd Distance | 3.586(1) Å | Shorter than in related dimers, indicating metal-metal bonding. | acs.orgnih.gov |

| Core Symmetry | Nearly D₃h | Supports valence delocalization. | acs.orgnih.gov |

| Bonding Type | Three-center, one-electron σ bond | A novel bonding motif for lanthanide clusters. | osti.govnih.govacs.org |

| Dominant Orbital Contribution | Gd 5d_z² (~70%) | Confirms the metallic nature of the bond. | acs.orgnih.gov |

| Magnetic Property | High-spin S = 11 ground state | Result of strong spin-spin exchange coupling. | nih.govacs.org |

Characterization of Metal-Ligand Coordination Bonds in Gadolinium Solvates and Coordination Complexes

Crystalline Structure Analysis of Gadolinium-Based Metal-Organic Frameworks (MOFs) and Doped Perovskites

The versatility of gadolinium extends to the construction of highly ordered, porous materials like MOFs and the modification of functional crystalline materials such as perovskites.

Gadolinium-based Metal-Organic Frameworks (Gd-MOFs) are crystalline materials synthesized from gadolinium ions and organic linkers, such as 1,4-benzenedicarboxylic acid (H₂BDC). acs.orgnih.gov Powder X-ray diffraction (XRD) is a primary technique for their structural characterization. nih.govnih.gov The XRD patterns of synthesized Gd-MOFs often show a prominent peak around 2θ = 10°, which is considered indicative of the gadolinium metal's incorporation into the MOF structure. acs.orgresearchgate.net

The crystallinity and structure of Gd-MOFs are sensitive to synthesis conditions. For example, the duration of the synthesis can impact the formation of a more crystalline and organized structure. nih.govnih.gov Furthermore, post-synthesis "activation" procedures, which involve washing the MOF with different solvents to remove guest molecules from the pores, can affect the crystalline structure. acs.org XRD analysis shows that using different solvents like ethanol (B145695) or acetone (B3395972) can lead to variations in the diffraction patterns. acs.org A reduction in peak intensity in the XRD pattern after activation may suggest that the crystalline structure has started to degrade. acs.org The comparison of experimental XRD patterns with simulated ones is a standard method to confirm the intended structure and phase purity of the synthesized Gd-MOF. acs.orgnih.gov

Doping perovskite crystals with gadolinium is a strategy employed to enhance their stability and modify their properties. mdpi.comiyte.edu.tr The introduction of Gd ions into the perovskite lattice often induces structural distortions that can be beneficial. For instance, in formamidinium lead iodide (FAPbI₃) perovskites, doping with Gd²⁺ ions helps to maintain the coordination structure and suppress decomposition, resulting in only slight crystal distortion. mdpi.comresearchgate.net This doping leads to the stabilization of the crystal, as indicated by a gradual decrease in enthalpy during relaxation time. mdpi.com

In other systems, like La₁-xGdₓCrO₃, substituting lanthanum with the smaller gadolinium ion leads to a decrease in the unit cell volume and the Goldschmidt's tolerance factor. doi.org This indicates an increase in the distortion of the orthorhombic perovskite structure. doi.org Similarly, doping α-CsPbI₃ nanocrystals with Gd³⁺ ions improves their phase stability by distorting the cubic symmetry. iyte.edu.tr

| Perovskite System | Effect of Gd Doping | Observed Structural Change | Analytical Method | Source |

|---|---|---|---|---|

| FAPbI₃ | Enhances dynamic stability | Slight distortion of coordination structure; suppression of decomposition. | First-Principle Calculations | mdpi.comresearchgate.net |

| α-CsPbI₃ | Increases phase stability | Distortion of cubic symmetry; increased tolerance factor. | Experimental (XRD) & DFT | iyte.edu.tr |

| La₁-xGdₓCrO₃ | Increases structural distortion | Decrease in unit cell volume and lattice parameters; maintains orthorhombic structure. | XRD | doi.orgworldscientific.com |

Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy (Infrared and Raman) of Gadolinium Triiodide Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the bonding and structural features of gadolinium complexes. nih.gov These methods probe the vibrational modes of molecules, which are sensitive to the atomic masses, bond strengths, and geometry of the molecule. wikipedia.org

Identification of Gadolinium-Iodine and Gadolinium-Oxygen Vibrational Modes

In complexes containing this compound, the direct identification of the gadolinium-iodine (Gd-I) stretching vibration can be challenging due to its low frequency, typically falling in the far-infrared region. However, in studies of related gadolinium complexes, the gadolinium-oxygen (Gd-O) vibrational modes are more commonly reported and are indicative of ligand coordination. For instance, in gadolinium complexes with organic acids like oxalic, glycolic, and malic acid, the Gd-O vibration is observed in the 150-780 cm⁻¹ region in the infrared spectrum. jmaterenvironsci.com Analysis of gadolinium complexes with β-diketone ligands also confirms the bidentate-chelate coordination through Gd-O bonds, with calculated bond lengths ranging from approximately 2.32 Å to 2.35 Å. researchgate.net In gadolinium-doped gallium nitride (GaN) grown on a sapphire substrate, characteristic Raman peaks for GaN are observed at 147 cm⁻¹ and 571 cm⁻¹, while a sapphire peak appears around 416 cm⁻¹. kennesaw.edu

Analysis of Ligand Coordination and Chelate Ring Structures through Spectroscopic Signatures

Infrared and Raman spectroscopies are instrumental in understanding how ligands coordinate to the gadolinium center and form chelate rings. researchgate.net When a ligand, such as a β-diketone or an organic acid, binds to the Gd(III) ion, shifts in the vibrational frequencies of the ligand's functional groups occur. For example, in gadolinium complexes with aceclofenac, the analysis of IR spectra is crucial for confirming the coordination of the ligand to the metal ion. scielo.br

Quantum-chemical calculations combined with IR spectral analysis of gadolinium β-diketonate complexes show that the ligands coordinate in a bidentate-chelate fashion. chemrxiv.orgchemrxiv.org This means that two donor atoms from the same ligand bind to the central gadolinium ion, forming a stable ring structure. The spectra of these complexes reveal a non-planar structure where the ligands are arranged in different planes. chemrxiv.orgchemrxiv.org Similarly, for complexes with malonic acid, spectroscopic analysis helps in identifying the chelation sites and proposing the structure of the resulting complex. researchgate.net

The table below summarizes characteristic vibrational frequencies observed in various gadolinium-containing systems.

| System | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy Method |

| Gd(III)-Organic Acid Complexes | ν(Gd-O) | 150 - 780 | FT-IR |

| Gd-doped GaN | GaN E₂(low) | 147 | Raman |

| Gd-doped GaN | GaN E₂(high) | 571 | Raman |

| Gd-doped GaN | GaN A₁(LO) | 739 | Raman |

| Triiodide Ion (in [R₃S]I₃) | Symmetric stretch | ~170 | Raman |

| Triiodide Ion (in [R₃S]I₃) | Asymmetric stretch | ~145 | Raman |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Gadolinium Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. The Gd(III) ion, with its 4f⁷ electronic configuration and a corresponding ⁸S₇/₂ ground state, is an ideal candidate for EPR studies. acs.org These studies provide detailed information about the electronic structure and the local environment of the gadolinium ion in various materials. acs.org

Investigation of Electronic Ground States in Gadolinium Clusters

EPR spectroscopy is extensively used to probe the electronic ground state of Gd(III) centers. acs.org The spectra are characterized by a zero-field splitting (ZFS) of the ⁸S₇/₂ ground state, which arises from the interaction of the Gd(III) ion with the crystal field of its surroundings. acs.orgnih.gov The magnitude of the ZFS parameters provides insight into the symmetry and strength of the local crystal field. researchgate.net For example, in pentagonal bipyramidal Gd(III) complexes, the ZFS is dominated by the B²₀ term, whose magnitude is inversely proportional to the donor strength of the axial ligands. acs.org In GdMnO₃ thin films, the fine structure observed in the EPR spectrum is attributed to Gd(III) ions at the interface between the film and the substrate, and the analysis allows for the determination of spin Hamiltonian parameters corresponding to the ion's actual symmetry. d-nb.info

Analysis of Spin-Spin Coupling Phenomena within Gadolinium Complexes

EPR is also a key technique for investigating magnetic interactions, or spin-spin coupling, between paramagnetic centers in polynuclear gadolinium complexes or heterometallic complexes. aip.orgacs.orgnih.gov These interactions can be either ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel). In hexanuclear gadolinium clusters, DFT calculations based on spectroscopic data indicate that delocalized cluster bonding electrons mediate strong intracluster ferromagnetic coupling between the Gd 4f⁷ moments. acs.org In contrast, intercluster coupling is found to be antiferromagnetic. acs.org Studies on discrete binuclear gadolinium(III)-copper(II) complexes have revealed ferromagnetic coupling between the Gd(III) and Cu(II) ions, with coupling constants (J) ranging from +0.5 cm⁻¹ to +5.7 cm⁻¹. oup.com The strength of the exchange coupling in gadolinium-radical complexes has also been shown to be related to the coordination structure, with direct Gd-radical coordination leading to relatively strong antiferromagnetic coupling. researchgate.net

Mass Spectrometric Analysis of Gas-Phase Species

High-temperature mass spectrometry is employed to study the composition of vapor over this compound. This technique provides crucial data on the sublimation process and the stability of gas-phase species.

When solid this compound is heated under vacuum, several species are detected in the gas phase. The primary species are the monomer (GdI₃) and the dimer (Gd₂I₆). researchgate.net In some cases, even small fractions of trimer molecules (Gd₃I₉) have been detected. researchgate.net The electron ionization of these gaseous molecules leads to the formation of various positive ions. The appearance energy (AE), which is the minimum energy required to produce a specific ion from a neutral molecule, can be measured for these fragment ions.

A study by Hirayama and Castle using electron impact ionization identified several ions from this compound vapor. The appearance energies for these ions were determined, providing insight into the fragmentation pathways and bond strengths within the gaseous molecules. nist.gov

The table below presents the gas-phase ions observed from this compound and their appearance energies as reported in the NIST Chemistry WebBook. nist.gov

| Ion | Other Products | Appearance Energy (eV) | Method |

| I₂Gd⁺ | I | 10.1 ± 0.2 | EI |

| IGd⁺ | 2I | 13.5 ± 0.2 | EI |

| Gd⁺ | 3I | 17.0 ± 0.2 | EI |

Data sourced from Hirayama and Castle, 1973. nist.gov

Knudsen Effusion Mass Spectrometry for Vapor Composition Determination

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique used to study the composition of saturated vapors at high temperatures. This method has been employed to investigate the sublimation of solid this compound. researchgate.net By analyzing the effusing vapor from a Knudsen cell, which maintains equilibrium between the solid and gas phases, researchers can identify the various molecular species present and determine their partial pressures. researchgate.net The KEMS technique was utilized to study the vapor species over this compound in the temperature range of 777 K to 946 K. researchgate.net

Identification of Monomeric, Dimeric, and Trimeric Gadolinium Iodide Molecules (GdI₃, Gd₂I₆, Gd₃I₉)

Studies using KEMS have successfully identified multiple molecular species in the vapor phase above solid this compound. The primary species observed is the monomer, GdI₃. researchgate.net In addition to the monomer, the vapor also contains a significant fraction of dimer molecules, Gd₂I₆. researchgate.net Trimeric species, Gd₃I₉, have also been detected, although in very small fractions compared to the monomer and dimer. researchgate.net

The partial vapor pressures for the monomeric and dimeric species were determined as a function of temperature. researchgate.net These measurements are crucial for calculating the thermodynamic properties of the sublimation process, such as the standard sublimation enthalpies. researchgate.netacs.org

| Species | Temperature Range (K) | Vapor Pressure Equation (ln(p/atm)) | Recommended Sublimation Enthalpy at 298.15 K (kJ mol⁻¹) |

|---|---|---|---|

| GdI₃ (monomer) | 777–946 | –(32.31 ± 0.18) × 10³/T + (21.38 ± 0.21) | 283 ± 9 |

| Gd₂I₆ (dimer) | 843–946 | –(38.07 ± 0.42) × 10³/T + (24.49 ± 0.47) | 336 ± 16 |

| Gd₃I₉ (trimer) | Not specified | Not specified | 366 ± 50 |

Data sourced from a Knudsen effusion mass spectrometry study. researchgate.net

The standard formation enthalpies for these gaseous species at 298.15 K have also been derived from the experimental data. researchgate.net

Detection and Characterization of Negative Ionic Species (e.g., I⁻, GdI₄⁻, Gd₂I₇⁻) in the Vapor Phase

While the vapor phase of lanthanide halides is predominantly composed of neutral molecules, studies have also investigated the presence of ionic species. In the vapor over cerium triiodide (CeI₃), negative ions such as I⁻, CeI₄⁻, and Ce₂I₇⁻ have been identified using KEMS in the temperature range of 753–994 K. researchgate.netcore.ac.uk Similarly, for gadolinium tribromide (GdBr₃), the negative ions GdBr₄⁻ and Gd₂Br₇⁻ were detected. core.ac.ukresearchgate.net However, for this compound, while ion-molecular equilibria are studied, the total fraction of ions is considered negligible compared to the neutral species. researchgate.net Specific identification and characterization of negative ionic species like GdI₄⁻ and Gd₂I₇⁻ in the vapor of pure this compound are not detailed in the available research, which has focused more on the neutral molecules and the ionic species of other lanthanide halides. researchgate.netcore.ac.uk

Advanced Optical Spectroscopy of Gadolinium-Doped Materials

Gadolinium ions (Gd³⁺) are integral to a variety of optical materials, particularly scintillators and luminescent glasses, due to their unique electronic structure.

Luminescence and Scintillation Properties in Gadolinium-Containing Glasses

Gadolinium-doped materials, such as certain glasses and crystals, exhibit valuable luminescence and scintillation properties. doi.orgmdpi.com Scintillators are materials that emit light when exposed to ionizing radiation, a property useful for radiation detection. ostphotonics.comnih.gov Gadolinium-doped sol-gel silica (B1680970) glass, for instance, shows radiation-induced luminescence (RIL) that is proportional to the absorbed ionizing dose, making it suitable for dosimetry applications. mdpi.com The primary emission line for Gd³⁺ in these glasses is at 314 nm. mdpi.com

In cerium-doped potassium gadolinium phosphate (B84403) glasses, the concentration of gadolinium oxide (Gd₂O₃) influences the luminescence intensity under both photoluminescence and X-ray excitation. doi.org Crystals of cerium-doped this compound (GdI₃:Ce) have also been grown and shown to be promising scintillators for gamma-ray detection, exhibiting excellent energy resolution. jim.org.cn

| Material | Excitation Source | Key Property | Finding | Source |

|---|---|---|---|---|

| Gd³⁺-doped sol-gel silica glass | Electron beams | Luminescence Peak | Main emission line at 314 nm. | mdpi.com |

| Ce³⁺-doped potassium gadolinium phosphate glass | X-rays | Luminescence Intensity | Increases with Gd₂O₃ concentration, peaking at 17 mol%. | doi.org |

| GdI₃:2%Ce crystal | 662 keV gamma-rays (¹³⁷Cs) | Energy Resolution | Excellent energy resolution of 3.4%. | jim.org.cn |

| GdI₃:2%Ce crystal | 662 keV gamma-rays (¹³⁷Cs) | Decay Time | (58 ± 3) ns. | jim.org.cn |

Mechanisms of Energy Transfer (e.g., Gadolinium to Cerium) in Luminescent Systems

A key feature of gadolinium-containing luminescent systems is the efficient energy transfer from Gd³⁺ ions to activator ions, such as cerium (Ce³⁺). doi.orgresearchgate.net In materials co-doped with gadolinium and cerium, energy absorbed by the Gd³⁺ ions can be non-radiatively transferred to the Ce³⁺ ions, which then emit light. doi.org This process, known as sensitization, enhances the luminescence efficiency of the activator ion. doi.org

Theoretical and Computational Investigations of Gadolinium Triiodide Chemistry

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the electronic and molecular structures of gadolinium-containing systems. These methods allow for the detailed examination of molecules and clusters that may be difficult to isolate or study experimentally.

DFT calculations have been successfully applied to a range of gadolinium iodide systems. For the simple gadolinium triiodide (GdI₃) molecule, B3LYP calculations have been used in conjunction with gas electron diffraction experiments. researchgate.net These studies confirmed that the molecule possesses a planar equilibrium geometry with D₃h symmetry. researchgate.net

The utility of DFT extends to more complex structures, including gadolinium iodide complexes with other ligands such as carbamide and THF solvates. researchgate.netchemrxiv.org For instance, molecular modeling of a gadolinium complex with a tris-hydroxypyridinone ligand was performed using DFT methods to predict the likely molecular structure and the number of coordinated water molecules, a key factor for magnetic properties. nih.gov

Furthermore, investigations into multinuclear gadolinium clusters have provided deep insights into metal-metal bonding. A study of a trinuclear, mixed-valence gadolinium iodide cluster, (Cpⁱᵖʳ⁵)₃Gd₃H₃I₂, used DFT calculations to characterize its electronic structure. acs.org The results suggested a valence-delocalized structure featuring a three-center, one-electron σ-bond that arises from the interaction between the 5d(z²) orbitals of the gadolinium ions. acs.org

Theoretical calculations are critical for determining the thermodynamic stability of chemical species. The standard enthalpy of formation (ΔH°f) represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orglibretexts.org For gadolinium-iodine systems, these values have been determined through a combination of experimental measurements, like Knudsen effusion mass spectrometry, and comprehensive analysis of all available data. researchgate.net These studies have provided recommended values for the standard formation enthalpies of gaseous monomeric (GdI₃), dimeric (Gd₂I₆), and trimeric (Gd₃I₉) species at 298.15 K. researchgate.netresearchgate.net

In more complex systems, such as gadolinium-doped perovskites, first-principle calculations are used to predict total energies, which indicate the stability of the doped crystal structure. For a Gd²⁺-doped formamidinium lead iodide (FAPbI₃) crystal, the formation energy was calculated to be -4662 eV per cell, compared to -3745 eV per cell for the undoped crystal, indicating the stability of the doped version. mdpi.com

| Compound | Formula | Standard Formation Enthalpy (kJ mol⁻¹) |

|---|---|---|

| This compound (monomer) | GdI₃ | -341 ± 9 |

| This compound (dimer) | Gd₂I₆ | -912 ± 16 |

| This compound (trimer) | Gd₃I₉ | -1506 ± 50 |

Electronic population analysis offers a window into the nature of chemical bonding. For the trinuclear gadolinium cluster, analysis revealed a singly occupied molecular orbital (SOMO) involved in a σ-bond, confirming a valence-delocalized structure. acs.org DFT studies on other lanthanide complexes, such as LaI₃, have used Natural Bond Orbital (NBO) analysis to describe the metal-iodine bond as being predominantly ionic but with a discernible covalent component. researchgate.net Furthermore, DFT calculations have been instrumental in determining the electronic configurations of various lanthanide complexes, identifying whether they adopt 4fⁿ 5d¹ or 4fⁿ⁺¹ 5d⁰ configurations, which is a fundamental aspect of their electronic population. osti.gov

| Complex | Bond/Distance | Calculated Length (Å) | Source |

|---|---|---|---|

| (Cpⁱᵖʳ⁵)₃Gd₃H₃I₂ | Gd···Gd (average) | 3.586(1) | acs.org |

| Gd-KEMPPr(3,4-HP)₃·1H₂O | Gd-Oligand (average) | 2.41(9) | nih.gov |

| Gd-KEMPPr(3,4-HP)₃·1H₂O | Gd-Owater | 2.524 | nih.gov |

Calculation of Formation Enthalpies and Total Energies for Gd-I Systems

Electronic Structure and Band Theory Analysis

The electronic properties of materials containing gadolinium, particularly in solid-state systems like doped semiconductors, are effectively described by band theory. Computational methods are used to calculate band structures and density of states, which are essential for understanding and predicting a material's conductivity and optical properties.

First-principle calculations have been performed to analyze the electronic structure of gadolinium-doped formamidinium lead iodide (FAPbI₃), a perovskite material with applications in photovoltaics. mdpi.comsciforum.net The analysis of the band structure and density of states (DOS) reveals how gadolinium doping affects the material's semiconducting properties. mdpi.comresearchgate.net

The calculations show that Gd²⁺-doped FAPbI₃ has a direct band gap of approximately 1.52 eV at the Γ point. mdpi.com The DOS analysis indicates that the valence band is primarily composed of the 5p orbitals of iodine ions. mdpi.com The conduction band is formed by a combination of the 6p orbital of lead ions along with the 5d and 4f orbitals of the gadolinium ions. mdpi.comresearchgate.net The doped crystal exhibits a narrow band dispersion with a calculated effective mass ratio (for both electrons and holes) of 0.02, which is favorable for high carrier mobility. mdpi.com

| Parameter | Value |

|---|---|

| Band Gap (Eg) | ~1.52 eV |

| Band Gap Type | Direct |

| Effective Mass Ratio (me/me, mh/me) | 0.02 |

| Valence Band Composition | Iodine 5p orbitals |

| Conduction Band Composition | Lead 6p, Gadolinium 5d & 4f orbitals |

The electronic structure directly influences the mechanisms of charge transport. In Gd²⁺-doped FAPbI₃, the overlap and distribution of the iodine 5p, lead 6p, and gadolinium 5d orbitals create pathways for efficient charge movement. mdpi.comresearchgate.net This orbital mixing promotes ligand-metal charge transfer between the iodine ligand and the gadolinium and lead metal ions. mdpi.com This process is crucial for the generation and subsequent diffusion of charge carriers (electrons and holes), which underpins the material's performance in photovoltaic devices. mdpi.comresearchgate.net

Band Dispersion and Density of States (DOS) in Gadolinium-Doped Perovskite Crystals

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving the equations of motion for a system of particles, MD simulations can provide detailed insights into the dynamic and kinetic properties of materials at the atomic level. These simulations are instrumental in predicting how chemical and physical changes occur, driven by the constant motion of molecules. nih.gov In the context of gadolinium-containing compounds, MD simulations, often complemented by first-principle calculations like density functional theory (DFT), serve as a crucial tool for investigating their stability and behavior.

Prediction of Dynamic Stability and Kinetic Behavior of Gadolinium-Containing Crystals

While specific molecular dynamics simulation studies on pure this compound (GdI₃) are not extensively documented in publicly available research, the principles of this methodology can be understood through studies on similar gadolinium-containing crystalline structures, such as gadolinium-doped formamidinium lead iodide (FAPbI₃) perovskite crystals. mdpi.com These studies provide a framework for how the dynamic stability and kinetic behavior of gadolinium-based materials are theoretically investigated.

First-principle calculations are often employed to predict properties like enthalpy and kinetic energy, which are crucial for understanding crystal formation, dynamic stability, and reaction mechanisms such as decomposition. mdpi.com For instance, in studies of Gd²⁺-doped FAPbI₃, the enthalpy and kinetic energy were calculated over a relaxation period to predict the material's stability. mdpi.com A gradual decrease in enthalpy during the relaxation time for the gadolinium-doped crystal suggests a more stable formation compared to its undoped counterpart. mdpi.com

The kinetic energy behavior of the Gd²⁺-doped FAPbI₃ crystal was observed to be similar to that of the undoped FAPbI₃ crystal, indicating that the system reached dynamic stability in the final stages of the simulation. mdpi.com This stability is related to slight distortions in the coordination structure and the movement of the constituent ions. mdpi.com The energy fluctuations observed during the simulation are indicative of the crystal's stability. mdpi.com The formation energies calculated through these methods can also provide a quantitative measure of stability.

| Crystal | Formation Energy (eV/cell) | Reference |

|---|---|---|

| Gd²⁺-doped FAPbI₃ | -4662 | mdpi.com |

| FAPbI₃ | -3745 | mdpi.com |

The significantly lower formation energy of the gadolinium-doped crystal indicates its enhanced stability. mdpi.com These computational approaches allow researchers to predict the kinetic behavior and dynamic stability of complex crystal structures containing gadolinium, providing insights that are crucial for the development of new materials. mdpi.com

Investigation of Structural Distortions and Suppression of Decomposition Pathways

Molecular dynamics simulations are particularly effective in elucidating the mechanisms of structural distortion and decomposition in crystalline materials. By tracking the positions of individual atoms over time, researchers can observe how the crystal structure evolves and identify pathways that lead to its breakdown. mdpi.com

In the case of gadolinium-doped FAPbI₃, molecular dynamics calculations have shown that the addition of gadolinium ions can suppress structural distortions and decomposition pathways. mdpi.com For example, in the undoped FAPbI₃ crystal, simulations showed a significant increase in the distance of the N-H bond in the formamidinium (FA) cation, leading to the separation of these bands and subsequent decomposition of the perovskite structure. mdpi.com This was accompanied by a shift in the atomic position of the central lead ion, causing the coordination structure to shrink and distort. mdpi.com

High Temperature Behavior and Thermochemical Studies

Sublimation and Vaporization Thermodynamics of Gadolinium Triiodide

The sublimation of solid this compound involves the transition of molecules from the solid state directly into the gas phase. This process is complex, as the vapor does not consist of single GdI₃ molecules alone but also includes oligomers such as dimers (Gd₂I₆) and trimers (Gd₃I₉).

The sublimation of this compound has been investigated through Knudsen effusion mass spectrometry, allowing for the determination of sublimation enthalpies for the various species present in the vapor phase. researchgate.net A comprehensive analysis of available literature data recommends specific values for the sublimation enthalpies (ΔsubH°) at 298.15 K. researchgate.net

For the monomeric form (GdI₃), the recommended sublimation enthalpy is 283 ± 9 kJ mol⁻¹. researchgate.net The dimeric species (Gd₂I₆) exhibits a higher sublimation enthalpy of 336 ± 16 kJ mol⁻¹. researchgate.net The trimer (Gd₃I₉), which is present in very small amounts in the vapor, has an estimated sublimation enthalpy of 366 ± 50 kJ mol⁻¹. researchgate.net Earlier studies using the torsion-effusion method, which assumed the vapor consisted solely of the monomeric form, derived a standard sublimation enthalpy of 279 ± 2 kJ mol⁻¹ for α-GdI₃. core.ac.ukresearchgate.netresearchgate.net

| Species | Sublimation Enthalpy (ΔsubH°(298.15 K)) [kJ mol⁻¹] | Reference |

|---|---|---|

| GdI₃ (monomer) | 283 ± 9 | researchgate.net |

| Gd₂I₆ (dimer) | 336 ± 16 | researchgate.net |

| Gd₃I₉ (trimer) | 366 ± 50 | researchgate.net |

The partial pressures of the monomeric and dimeric gadolinium iodide species in the vapor phase have been measured as a function of temperature. These relationships are crucial for understanding the composition of the vapor at different temperatures. The temperature dependencies of the partial pressures (p) in atmospheres (atm) are expressed by the following equations. researchgate.netresearchgate.net

For the GdI₃ monomer, the relationship is valid in the temperature range of 777–946 K: ln(p(GdI₃)) = –(32.31 ± 0.18) × 10³ / T + (21.38 ± 0.21) researchgate.netresearchgate.net

For the Gd₂I₆ dimer, the relationship is valid in the temperature range of 843–946 K: ln(p(Gd₂I₆)) = –(38.07 ± 0.42) × 10³ / T + (24.49 ± 0.47) researchgate.netresearchgate.net

An earlier study, assuming a monomer-only vapor composition, reported the following vapor pressure equation for α-GdI₃(s) over the temperature range of 890 to 1012 K: log(p/kPa) = 11.99 ± 0.20 - (13651 ± 200) K / T core.ac.uk

| Species | Equation (p in atm, T in K) | Temperature Range (K) | Reference |

|---|---|---|---|

| GdI₃ (monomer) | ln(p) = –(32.31 ± 0.18) × 10³ / T + (21.38 ± 0.21) | 777–946 | researchgate.netresearchgate.net |

| Gd₂I₆ (dimer) | ln(p) = –(38.07 ± 0.42) × 10³ / T + (24.49 ± 0.47) | 843–946 | researchgate.netresearchgate.net |

Determination of Sublimation Enthalpies for this compound Monomers and Oligomers

Formation Enthalpies of Gaseous Gadolinium Iodide Species

The standard formation enthalpy (ΔfH°) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

Systematic studies have yielded recommended values for the standard formation enthalpies of gaseous gadolinium iodide species at 298.15 K. researchgate.netresearchgate.net These values are essential for thermodynamic calculations and modeling of chemical processes involving this compound.

The standard formation enthalpy for gaseous monomeric GdI₃ is -341 ± 9 kJ mol⁻¹. researchgate.netresearchgate.net For the gaseous dimeric molecule, Gd₂I₆, the value is -912 ± 16 kJ mol⁻¹. researchgate.netresearchgate.net The gaseous trimeric species, Gd₃I₉, has a standard formation enthalpy of -1506 ± 50 kJ mol⁻¹. researchgate.netresearchgate.net

| Species | Formation Enthalpy (ΔfH°(298.15 K)) [kJ mol⁻¹] | Reference |

|---|---|---|

| GdI₃(g) | -341 ± 9 | researchgate.netresearchgate.net |

| Gd₂I₆(g) | -912 ± 16 | researchgate.netresearchgate.net |

| Gd₃I₉(g) | -1506 ± 50 | researchgate.netresearchgate.net |

In addition to neutral molecules, the high-temperature vapor over lanthanide triiodides, including this compound, contains negative ionic species. researchgate.netresearchgate.net The primary associated ions observed are LnI₄⁻ and Ln₂I₇⁻. researchgate.netresearchgate.net The study of ion-molecular equilibria in the vapor phase by Knudsen effusion mass spectrometry has allowed for the determination of the standard formation enthalpies for these negative ions. researchgate.net

For gadolinium, the standard formation enthalpy at 298.15 K for the GdI₄⁻ ion was determined to be -812 ± 24 kJ mol⁻¹. researchgate.net The larger cluster ion, Gd₂I₇⁻, has a standard formation enthalpy of -1356 ± 47 kJ mol⁻¹. researchgate.net

| Ionic Species | Formation Enthalpy (ΔfH°(298.15 K)) [kJ mol⁻¹] | Reference |

|---|---|---|

| GdI₄⁻(g) | -812 ± 24 | researchgate.net |

| Gd₂I₇⁻(g) | -1356 ± 47 | researchgate.net |

Advanced Applications in Materials Science and Engineering

Optoelectronic and Scintillation Materials

The unique electronic and optical properties of gadolinium make its compounds, including gadolinium triiodide, valuable in the development of optoelectronic and scintillation materials. These materials are crucial for detecting various forms of radiation.

Role of this compound as a Sensitizer in Luminescent Glass Systems for Radiation Detection

Gadolinium compounds are frequently used to enhance the density and luminescence of glasses designed for radiation detection. researchgate.net Gadolinium halides (GdX₃), such as this compound, are hygroscopic salts that can act as excellent sensitizers within a glass network. researchgate.net Their role is to improve the luminescence of an activator, such as cerium (Ce), by facilitating energy transfer. researchgate.net

Research into cerium-doped glass with a high concentration of gadolinium oxide (Gd₂O₃) has shown promising results for scintillation applications. researchgate.net The luminescence spectra of these glasses, when induced by X-rays, exhibit emissions corresponding to the transitions of Ce³⁺ ions. researchgate.net The energy transfer process from Gd³⁺ to Ce³⁺ ions is a key mechanism confirmed by luminescence studies. researchgate.net For instance, in some GdI₃-enriched glass samples, transmittance values exceeded 55% at the X-ray generated emission peak. researchgate.net These samples also demonstrated alpha peaks with energy resolutions (FWHM) of 29% and 31%. researchgate.net

Development of Novel Scintillation Materials for High-Energy Physics Research

The development of advanced scintillation materials is critical for progress in nuclear and high-energy physics research. researchgate.net Scintillators convert high-energy radiation into light, which can then be detected and analyzed. Gadolinium-based materials are particularly useful for neutron detection due to the high neutron cross-section of natural gadolinium. mdpi.com

Studies on gadolinium-based scintillating glass have yielded significant findings. For example, a new inorganic scintillation material based on Ba-Gd silica (B1680970) glass doped with cerium (BGS) has been fabricated. researchgate.net This material exhibits a high light yield and a fast scintillation response, making it suitable for detecting gamma-quanta and low-energy neutrons. researchgate.net Another study on Ce³⁺-doped oxide glass with high Gd₂O₃ concentration reported a light yield of about 910 photons/MeV with an energy resolution of 18.3% for 662 keV γ-rays. researchgate.net Furthermore, scintillation decay projections from two GdI₃-enriched samples showed short decay components of 30.6 ns and 29.5 ns, contributing significantly to the total light output. researchgate.net

| Material | Activator | Key Finding | Light Yield (photons/MeV) | Energy Resolution (FWHM) | Shortest Decay Component (ns) |

|---|---|---|---|---|---|

| GdI₃-enriched glass | Ce | Transmittance > 55% at emission peak | - | 29% and 31% (for α-peaks) | 30.6 and 29.5 |

| Ba-Gd silica glass (BGS) | Ce | Good coincidence time resolution (< 230 ps) | 2500 | - | - |

| High Gd₂O₃ oxide glass | Ce³⁺ | Integral scintillation efficiency of ~30% of Bi₄Ge₃O₁₂ | ~910 | 18.3% (at 662 keV) | - |

Semiconductor Technologies and High Purity Applications

This compound is utilized in the realm of semiconductors and other applications that demand high purity. chemicalbook.com Its properties make it a candidate for use in various electronic components and as a precursor for creating gadolinium-containing thin films. ontosight.ai The need for high-purity materials is paramount in the semiconductor industry to ensure the reliability and performance of electronic devices.

Catalysis and Fine Chemical Synthesis Enhancement

This compound is employed as a catalyst in the synthesis of fine chemicals. americanelements.com Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. The use of gadolinium-based catalysts, such as gadolinium triflate, has been explored in various organic transformations. researchgate.net These catalysts can facilitate reactions like the alkylation of pyrroles, which are important steps in synthesizing more complex molecules. researchgate.net The field of photocatalysis, which uses light to drive chemical reactions, also presents potential applications for specialized materials where gadolinium compounds could play a role. oaes.ccacs.org

Heat and Light Stabilization in Polymer Systems, such as Nylon Fabrics

This compound serves as a heat and light stabilizer for materials like nylon fabrics. americanelements.com Polymers such as nylon can degrade over time when exposed to heat and ultraviolet (UV) light, leading to a loss of strength and color. Stabilizers are added to prevent or slow down this degradation process, thereby extending the lifespan and maintaining the properties of the material.

Spintronics and Magnetic Materials Development

The field of spintronics, which utilizes the intrinsic spin of the electron in addition to its charge, holds promise for new types of electronic devices. The development of novel magnetic materials is central to advancing this field. scitechdaily.comacs.org

Exploration of Ferromagnetic Properties in Related Gadolinium Iodides (e.g., GdI₂)

Gadolinium diiodide (GdI₂) is an inorganic compound that is not a true gadolinium(II) compound, but rather an electride with the ionic formula Gd³⁺(I⁻)₂e⁻. wikipedia.orgwikiwand.com It exhibits ferromagnetism at a relatively high Curie temperature (TC) and displays a significant negative magnetoresistance effect near room temperature. wikipedia.orgwikiwand.com The ferromagnetic nature of GdI₂ arises from its unique layered crystal structure, which facilitates strong coupling between the magnetic moments of the Gd³⁺ ions. researchgate.net

Research has shown that bulk GdI₂ is a ferromagnet with a Curie temperature reported to be around 276 K, and other studies suggesting it can be as high as 340 K. wikipedia.orgwikiwand.comresearchgate.net The material is considered a two-dimensional Heisenberg system, characterized by strongly coupled ferromagnetic layers of Gd³⁺ moments. researchgate.net Theoretical predictions and experimental findings indicate that even a monolayer of GdI₂ maintains robust ferromagnetism. researchgate.netarxiv.orgacs.org This is attributed to the hybridization of the 4f and 5d orbitals of the Gd ions, where the spatially expanded 5d electrons mediate the coupling between the localized 4f spins. acs.org

The magnetic properties of GdI₂ are also tunable. For instance, creating a bilayer of GdI₂ can lead to a magnetic ground state that transforms from antiferromagnetic (AFM) to ferromagnetic (FM) with interlayer sliding, a phenomenon known as sliding ferroelectricity. arxiv.org Doping GdI₂ with hydrogen to form GdI₂Hₓ can also alter its magnetic phase diagram. epj.orgarxiv.org The material's notable properties, including a saturation magnetization of 7.3 Bohr magnetons (μB) and a large negative magnetoresistance of approximately 70% at 7 Tesla, make it a subject of interest for spintronic and nanoelectronic applications. wikipedia.orgwikiwand.comresearchgate.net

Table 1: Magnetic Properties of Gadolinium Diiodide (GdI₂)

| Property | Value | References |

| Chemical Formula | GdI₂ | wikipedia.orgwikiwand.com |

| Ionic Formula | Gd³⁺(I⁻)₂e⁻ | wikipedia.orgwikiwand.com |

| Ferromagnetic TC | 276 K - 340 K | wikipedia.orgwikiwand.comresearchgate.net |

| Saturation Magnetization | 7.3 μB | wikipedia.orgwikiwand.com |

| Magnetoresistance | ~70% negative at 7 T | wikipedia.orgwikiwand.comresearchgate.net |

| Magnetic Structure | Layered Ferromagnet | researchgate.netarxiv.org |

Realization of High-Spin Ground States in Molecular Gadolinium Clusters for Quantum Information Processing

Molecular nanomagnets (MNMs), particularly those containing gadolinium(III) ions, are promising candidates for qubits in quantum information processing (QIP). arxiv.orgnih.gov The Gd³⁺ ion possesses a high-spin ground state (S = 7/2) and minimal magnetic anisotropy, which are desirable characteristics for creating molecular spin qubits. researchgate.netresearchgate.net These molecules can be chemically engineered to have specific properties, allowing for the design of complex multi-qubit structures. arxiv.orgnih.gov

A key objective in this field is the realization of molecules with a well-isolated, high-spin ground state. rsc.org This large energy gap between the ground state and excited states helps to prevent the "leaking" of quantum information. rsc.org Researchers have successfully synthesized polynuclear gadolinium clusters with significant spin ground states. For example, a trinuclear gadolinium cluster featuring a three-center, one-electron bond was found to have a high-spin ground state of S = 11. acs.orgnih.gov This was achieved through strong spin-spin coupling between the 4f electrons on the gadolinium centers and a delocalized σ-bonding electron. acs.orgnih.gov

Gadolinium-based clusters are being explored for their potential to act as qudits—quantum systems with more than two levels—which could expand the capabilities of quantum logic beyond standard qubit architectures. nih.govaps.org The multiple low-energy levels inherent in these molecular clusters can be exploited to encode qubits with embedded quantum error correction (QEC), a critical step toward building fault-tolerant quantum computers. nih.govnih.gov The ability to manipulate these spin states coherently with electromagnetic pulses is fundamental to performing quantum gate operations. arxiv.orgpolito.it While decoherence remains a challenge, chemical synthesis offers pathways to improve coherence times by creating more rigid molecular structures. arxiv.orgacs.org

Table 2: Properties of Example Gadolinium Clusters for QIP

| Cluster Type | Key Feature | Resulting Property | Significance | References |

| Trinuclear Gd Cluster | Three-center, one-electron σ bond | High-spin ground state (S = 11) | Realization of large spin-spin exchange | acs.orgnih.gov |

| GdW₃₀ Polyoxometalate | Gd³⁺ coordinated to polyoxometalate | Promising spin qubit with high coherence | Molecular design of qubits | aps.orgnih.gov |

| Polynuclear Gd Clusters | Negligible magnetic anisotropy | Potential for magnetocaloric effect materials | Applications beyond QIP | researchgate.net |

Adsorption Applications Utilizing Gadolinium-Based Metal-Organic Frameworks

Gadolinium-based metal-organic frameworks (Gd-MOFs) are a class of porous crystalline materials constructed from gadolinium ions or clusters linked by organic ligands. rsc.orgbiotechjournal.in Their high porosity, large surface area, and tunable chemical properties make them highly effective materials for various adsorption applications, including gas capture and the removal of pollutants from water. rsc.orgresearchgate.nettandfonline.com

In the area of gas separation, Gd-MOFs have demonstrated significant potential for selective carbon dioxide (CO₂) capture. tandfonline.comresearchgate.net For example, a Gd(III)-MOF with imidazole-decorated pores showed a high affinity for CO₂ over nitrogen (N₂) and methane (B114726) (CH₄). tandfonline.com The presence of open metal sites and functional groups within the pores enhances the selective sorption of CO₂. tandfonline.com These materials can also serve as heterogeneous catalysts for the chemical fixation of CO₂, such as in the cycloaddition reaction with epoxides to form cyclic carbonates. researchgate.net

Gd-MOFs are also exceptionally effective in adsorbing pollutants from aqueous solutions, particularly organic dyes and inorganic anions. researchgate.netdntb.gov.ua Certain Gd-MOFs have shown ultra-high adsorption capacities for anionic dyes like Congo red, with capacities reaching over 5000 mg/g. researchgate.net The primary mechanisms driving this high adsorption include electrostatic interactions, π-π stacking, and hydrogen bonding between the dye molecules and the MOF structure. researchgate.net Furthermore, Gd-MOFs have been developed for the rapid sequestration of phosphate (B84403) from water, with a gadolinium terephthalate (B1205515) MOF demonstrating a maximum adsorption capacity of 206.13 mg/g and completing the process within 10 minutes. nih.gov The versatility of Gd-MOFs also extends to biomedical applications, where their porous structure can be used for drug adsorption and delivery. nih.govacs.org

Table 3: Adsorption Performance of Selected Gd-MOFs

| Adsorbate | Gd-MOF Type | Adsorption Capacity | Key Finding | References |

| Anionic Dyes (Congo Red) | Gd-BDC-NH₂ | 5507.1 mg/g | Ultra-high capacity due to electrostatic and other interactions | researchgate.net |

| Phosphate (PO₄³⁻) | Gd-PTA | 206.13 mg/g | Rapid sequestration within 10 minutes | nih.gov |

| Carbon Dioxide (CO₂) * | Imidazole-based Gd-MOF | 1.06 mmol/g | High selectivity over N₂ and CH₄ | tandfonline.com |

| Quercetin (Drug) | Carboxylate Gd-MOF | 370 mg/g | High drug loading capacity after activation | nih.govacs.org |

| Methylene Blue (Dye) | Gd-MOF | 143 mg/g | Selective adsorption of cationic dyes | mdpi.com |

*Capacity for CO₂ from a CO₂/N₂ (15:85) mixture at 298 K and 100 kPa.

Conclusion and Future Research Directions

Summary of Key Academic Contributions in Gadolinium Triiodide Chemistry

The study of this compound (GdI₃) has yielded significant academic contributions, primarily focusing on its fundamental physicochemical properties and its role in synthesizing more complex materials. Early research established key thermodynamic data, such as its sublimation enthalpy, which is crucial for high-temperature applications and material development in sectors like the nuclear and optical industries. researchgate.netresearchgate.net Mass spectrometry studies have further provided precise data on the ion energetics, determining the appearance energy for various Gd-I ions. nist.gov

A significant area of research has been the synthesis and structural characterization of its solvates, particularly with tetrahydrofuran (B95107) (THF). Studies have detailed the crystal structures of compounds like GdI₃(THF)₃.₅, providing foundational knowledge of its coordination chemistry. acs.org This fundamental understanding has been pivotal for its use as a precursor in more advanced synthetic chemistry.

More recent and advanced contributions have explored the intricate electronic and magnetic properties of gadolinium-iodide systems. A notable breakthrough is the synthesis of trinuclear gadolinium clusters containing iodide ligands, which exhibit metal-metal bonding. acs.org In these complex structures, computational and spectroscopic analyses have revealed valence delocalization and strong magnetic coupling, leading to high-spin ground states. acs.orgacs.org These findings represent a significant leap from understanding simple binary iodides to harnessing lanthanide chemistry for novel magnetic molecules. acs.org

Identification of Emerging Research Avenues and Unexplored Frontiers

Current research is actively leveraging this compound as a building block or dopant to create novel functional materials. One of the most promising avenues is in the field of scintillator technology for radiation detection. GdI₃ is a key component in mixed-halide scintillators, such as cerium-doped lutetium-gadolinium iodide (LuₓGd₍₁₋ₓ₎I₃), which demonstrate excellent properties including high light output and fast response times, making them suitable for applications like medical imaging (PET scans) and high-energy physics. google.com Research is also exploring the incorporation of GdI₃ into glass matrices to develop robust and efficient scintillators. researchgate.net

Another emerging frontier is the use of this compound in the development of next-generation energy materials. First-principle calculations and experimental studies have investigated the effect of doping gadolinium into formamidinium lead iodide (FAPbI₃) perovskite crystals for solar cells. mdpi.comresearchgate.net These studies suggest that gadolinium doping can enhance the structural stability of the perovskite, a critical challenge in the commercialization of this photovoltaic technology. mdpi.comresearchgate.net The charge transfer dynamics between gadolinium, lead, and iodine are believed to promote carrier generation and diffusion, potentially improving device performance. researchgate.net

Furthermore, this compound is being employed as a reactive flux in exploratory synthesis to discover new solid-state compounds. For instance, its use in a cesium iodide flux has led to the formation of novel gadolinium nitride selenides, which feature unusual coordination environments for the gadolinium cation. nsf.gov This "panoramic synthesis" approach opens up unexplored frontiers in materials discovery, where GdI₃ acts as a vehicle for creating complex, unprecedented crystal structures.

Prognosis for Novel Material Discovery and Advanced Technological Applications

The future for this compound in materials science appears bright, with a clear trajectory toward more sophisticated and high-performance applications. The foundational knowledge of its properties is now enabling its transition from a subject of academic curiosity to a critical component in advanced technologies.

In the realm of novel material discovery, the use of GdI₃ as a precursor and flux is expected to yield more complex halides, nitrides, and other chalcogenides with tailored properties. nsf.gov The development of mixed-metal halides, exemplified by LuₓGd₍₁₋ₓ₎I₃ scintillators, provides a clear blueprint for future research. google.com By systematically substituting different lanthanides and tuning stoichiometric ratios, a new generation of materials for radiation detection with enhanced energy resolution, timing, and efficiency can be discovered. These materials are critical for medical diagnostics, geological exploration, and nuclear safety. google.com

For advanced technological applications, the most immediate impact will likely continue to be in scintillation detectors. Gadolinium-loaded scintillators are particularly effective for neutron detection due to gadolinium's high neutron absorption cross-section. eljentechnology.comresearchgate.net Future work will likely focus on optimizing the host material (e.g., plastic or glass) and the concentration of the GdI₃ dopant to maximize detection efficiency while maintaining material transparency and stability. researchgate.netresearchgate.net

The exploration of GdI₃ in perovskite solar cells points to its potential role in stabilizing volatile but highly efficient photovoltaic materials. mdpi.comresearchgate.net As the demand for renewable energy grows, materials that can enhance the longevity and performance of solar cells are of paramount importance. Further research into the precise mechanisms of stabilization by gadolinium doping could lead to its inclusion in commercial perovskite formulations.

Finally, the unique magnetic properties observed in complex gadolinium-iodide clusters suggest a long-term prognosis for applications in quantum information science and spintronics. acs.orgresearchgate.netresearchgate.net While currently at a fundamental stage, the ability to engineer high-spin molecules with strong magnetic coupling could pave the way for novel data storage or quantum computing materials.

Q & A

Q. What are the standard protocols for synthesizing and characterizing high-purity gadolinium triiodide (GdI₃) in a laboratory setting?

- Methodological Answer : GdI₃ synthesis typically involves direct reaction of gadolinium metal with iodine in a sealed quartz ampoule under inert atmosphere (e.g., argon) at elevated temperatures (~500°C). Post-synthesis, characterization should include:

- X-ray Diffraction (XRD) to confirm crystallinity and phase purity .

- Elemental Analysis (e.g., ICP-MS) to verify stoichiometry.

- Thermogravimetric Analysis (TGA) to assess thermal stability and hygroscopicity.

For reproducibility, experimental details (e.g., heating rates, stoichiometric ratios) must be thoroughly documented in the main manuscript, with raw datasets provided as supplementary information .

Q. How can researchers address discrepancies in reported bandgap values of GdI₃ across studies?

- Methodological Answer : Variations in bandgap measurements (e.g., 1.5–2.0 eV) may arise from differences in sample purity, synthesis conditions, or measurement techniques (UV-Vis vs. photoluminescence spectroscopy). To resolve contradictions:

- Standardize synthesis protocols (e.g., vacuum annealing to minimize oxygen contamination).

- Cross-validate results using multiple characterization methods (e.g., ellipsometry for optical properties, DFT calculations for theoretical band structure) .

- Report measurement conditions (temperature, excitation source) comprehensively to enable direct comparisons .

Advanced Research Questions

Q. What experimental strategies are effective for stabilizing GdI₃ under extreme conditions (e.g., high humidity, mechanical stress)?

- Methodological Answer : GdI₃ is highly hygroscopic and prone to decomposition. Stabilization approaches include:

- Encapsulation in hydrophobic matrices (e.g., polydimethylsiloxane) to prevent moisture ingress .

- In situ XRD monitoring under controlled humidity/pressure to identify decomposition pathways.

- Mechanical Testing : Use diamond anvil cells to study structural stability under high pressure (>10 GPa), coupled with Raman spectroscopy to detect phase transitions .

Data interpretation should account for kinetic vs. thermodynamic stability, with error margins quantified via repeated trials .

Q. How can the electronic properties of GdI₃ be optimized for use in optoelectronic devices?

- Methodological Answer : To enhance charge-carrier mobility and reduce recombination losses: